(6-Oxocyclohexen-1-yl)boronic acid
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Overview
Description
(6-Oxocyclohexen-1-yl)boronic acid is an organoboron compound with the molecular formula C6H9BO3 It is a boronic acid derivative characterized by the presence of a boronic acid group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxocyclohexen-1-yl)boronic acid typically involves the reaction of cyclohexenone with a boron-containing reagent. One common method is the hydroboration-oxidation reaction, where cyclohexenone is treated with a borane reagent followed by oxidation to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: (6-Oxocyclohexen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Cyclohexanol derivatives.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(6-Oxocyclohexen-1-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Oxocyclohexen-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein modification. In medicinal chemistry, the compound can inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- Phenylboronic acid
- Cyclohexylboronic acid
- Vinylboronic acid
Comparison: (6-Oxocyclohexen-1-yl)boronic acid is unique due to its cyclohexenone ring, which imparts distinct reactivity compared to other boronic acids. For example, phenylboronic acid lacks the cyclic structure, making it less versatile in certain reactions. Cyclohexylboronic acid, while similar in structure, does not possess the conjugated system of the enone, affecting its reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C6H9BO3 |
---|---|
Molecular Weight |
139.95 g/mol |
IUPAC Name |
(6-oxocyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3/c8-6-4-2-1-3-5(6)7(9)10/h3,9-10H,1-2,4H2 |
InChI Key |
NDKOFACAZZTDAH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CCCCC1=O)(O)O |
Origin of Product |
United States |
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